3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride
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Overview
Description
3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride is a complex organic compound with a unique structure that includes a benzothiapyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride typically involves multiple steps, including the formation of the benzothiapyran core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the benzothiapyran core.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases like cancer and infections.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial products, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiapyran derivatives with different functional groups attached to the core structure. Examples include:
- 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-piperidyl)ethoxy)phenyl)-1H-2-benzothiapyran
- 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-morpholinyl)ethoxy)phenyl)-1H-2-benzothiapyran
Uniqueness
The uniqueness of 3,4-Dihydro-7-methoxy-3-phenyl-4-hydroxy-4-(p-(2-(1-pyrrolidyl)ethoxy)phenyl)-1H-2-benzothiapyran hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
34289-02-6 |
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Molecular Formula |
C28H32ClNO3S |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
7-methoxy-3-phenyl-4-[4-(2-pyrrolidin-1-ium-1-ylethoxy)phenyl]-1,3-dihydroisothiochromen-4-ol;chloride |
InChI |
InChI=1S/C28H31NO3S.ClH/c1-31-25-13-14-26-22(19-25)20-33-27(21-7-3-2-4-8-21)28(26,30)23-9-11-24(12-10-23)32-18-17-29-15-5-6-16-29;/h2-4,7-14,19,27,30H,5-6,15-18,20H2,1H3;1H |
InChI Key |
GFDYUEGJIZAHKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(SC2)C3=CC=CC=C3)(C4=CC=C(C=C4)OCC[NH+]5CCCC5)O.[Cl-] |
Origin of Product |
United States |
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